

# Commercial Availability and Technical Profile of 8-Bromo-5-methoxy-1,6-naphthyridine

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## Compound of Interest

Compound Name: 8-Bromo-5-methoxy-1,6-naphthyridine

Cat. No.: B2692204

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## Abstract

**8-Bromo-5-methoxy-1,6-naphthyridine** is a substituted naphthyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of **8-Bromo-5-methoxy-1,6-naphthyridine**, its physicochemical properties, and a detailed exploration of the biological significance of the 1,6-naphthyridine scaffold, particularly its role as a potent kinase inhibitor in cancer-related signaling pathways. While a specific, publicly available, detailed synthesis protocol for this exact molecule remains elusive, this document outlines a plausible synthetic strategy based on established methods for analogous compounds.

## Commercial Availability

**8-Bromo-5-methoxy-1,6-naphthyridine**, identified by the CAS Number 917474-63-6, is available for purchase from several specialized chemical suppliers. Researchers can procure this compound for laboratory and research purposes. The table below summarizes the available purchasing information from various vendors.

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Notes
Sigma-Aldrich (Merck)	917474-63-6	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	239.07	Available through partner Fluorochem.
Fluorochem	917474-63-6	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	239.07	Direct supplier.
BLD Pharmatech	917474-63-6	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	239.07	Listed as available.
Alchimica	917474-63-6	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	239.07	Listed as available.
SciSupplies	917474-63-6	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	239.07	Price listed for 250mg.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Physicochemical Properties

A summary of the key physicochemical properties of **8-Bromo-5-methoxy-1,6-naphthyridine** is presented in the table below.

Property	Value	Source
IUPAC Name	8-bromo-5-methoxy-1,6-naphthyridine	PubChem
CAS Number	917474-63-6	Sigma-Aldrich
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	Sigma-Aldrich
Molecular Weight	239.07 g/mol	Sigma-Aldrich
InChI Key	UUDZGUZMINUMOY-UHFFFAOYSA-N	PubChem
Canonical SMILES	<chem>COC1=CC=C2C(=C1)C(=CN=C2)Br</chem>	PubChem

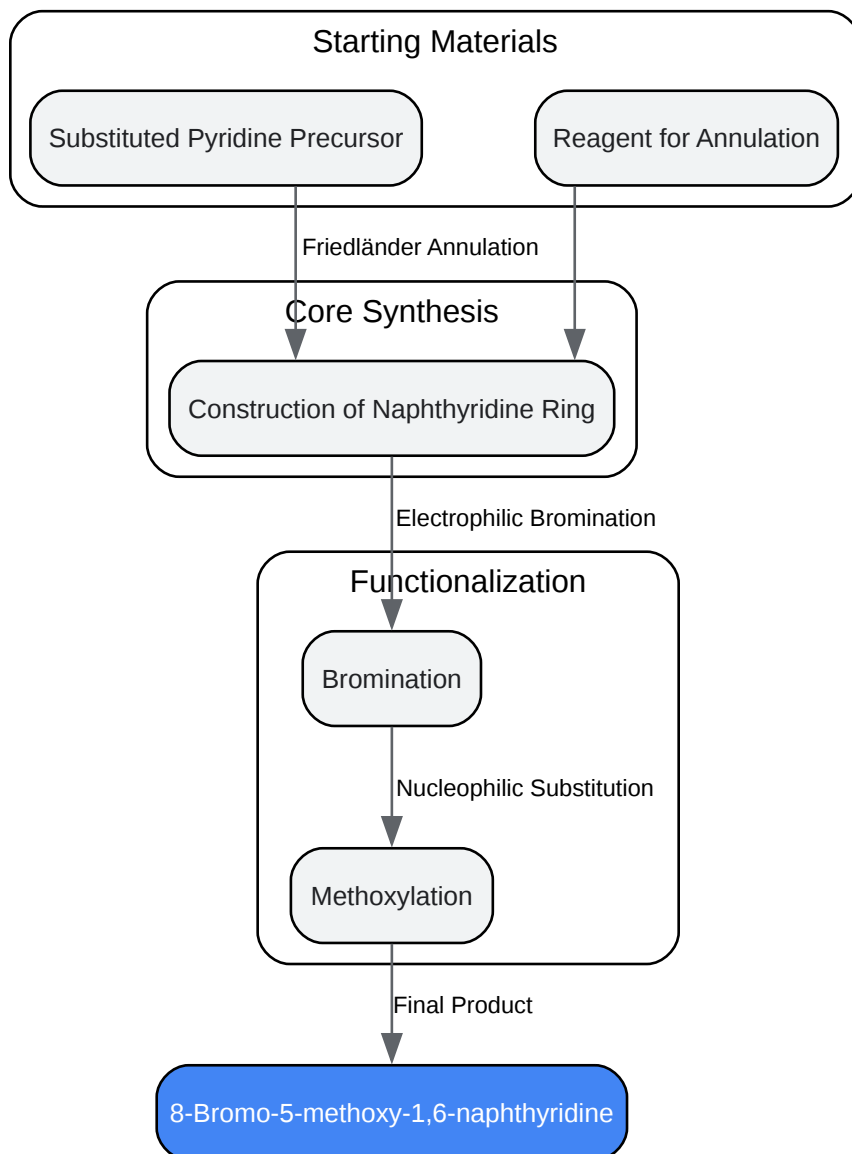
## Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **8-Bromo-5-methoxy-1,6-naphthyridine** is not readily available in the public domain, a potential synthetic route can be inferred from established methodologies for the synthesis of substituted 1,6-naphthyridines. A plausible approach would involve the construction of the bicyclic naphthyridine core followed by functionalization.

One common strategy for synthesizing the 1,6-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

A logical workflow for a potential synthesis is depicted in the following diagram:

## Potential Synthetic Workflow for 8-Bromo-5-methoxy-1,6-naphthyridine



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Caption: A conceptual workflow for the synthesis of **8-Bromo-5-methoxy-1,6-naphthyridine**.

Experimental Considerations:

- Friedländer Annulation: This step would likely involve the reaction of a suitably substituted aminopyridine derivative with a  $\beta$ -ketoester or a similar carbonyl compound under acidic or basic conditions to form the naphthyridine core.
- Bromination: The introduction of the bromine atom at the 8-position could be achieved using a standard electrophilic brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this step would be crucial.
- Methoxylation: The methoxy group at the 5-position could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro substituent) with sodium methoxide. The order of the bromination and methoxylation steps would depend on the directing effects of the substituents and the stability of the intermediates.

## Biological Activity and Signaling Pathways

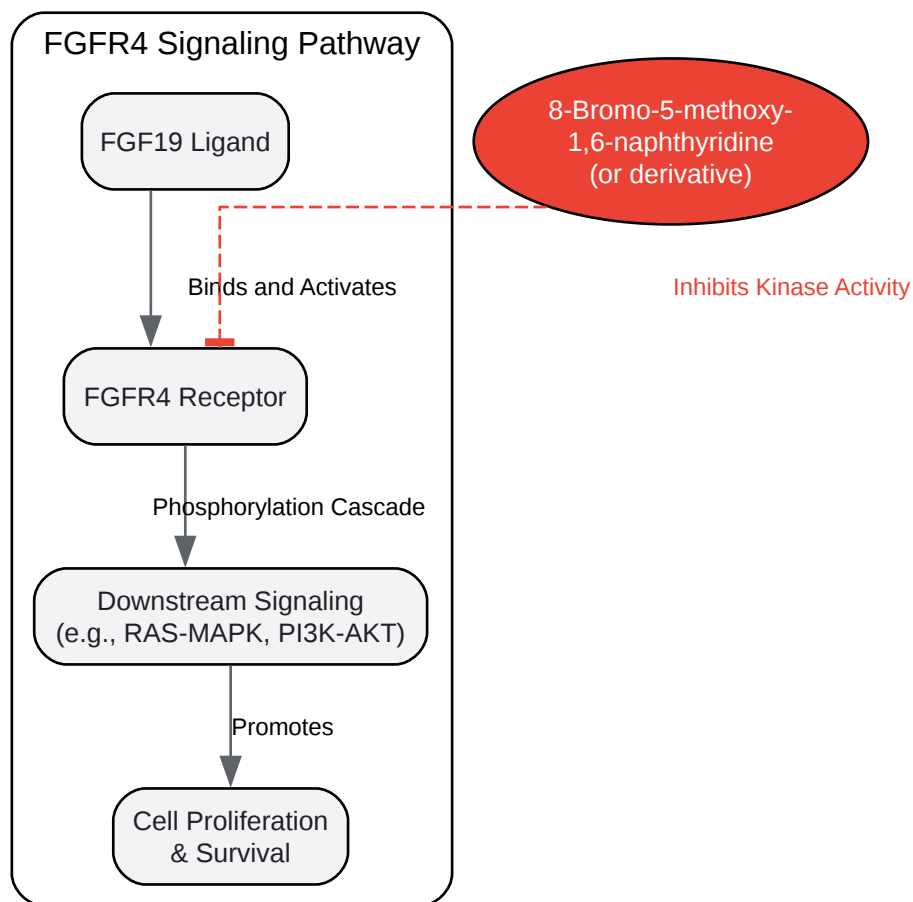
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,6-naphthyridine have shown a wide range of biological activities, including acting as inhibitors of various protein kinases.

While specific biological data for **8-Bromo-5-methoxy-1,6-naphthyridine** is limited in publicly accessible literature, the broader class of 1,6-naphthyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).<sup>[1]</sup> The FGF19-FGFR4 signaling pathway is a critical driver in the development and progression of hepatocellular carcinoma (HCC).<sup>[1]</sup>

Furthermore, the 1,6-naphthyridine motif has been explored for the development of c-Met kinase inhibitors. c-Met is another important receptor tyrosine kinase implicated in various cancers.

The diagram below illustrates the general mechanism of action of 1,6-naphthyridine derivatives as kinase inhibitors in a cancer-related signaling pathway.

## Inhibition of FGFR4 Signaling by 1,6-Naphthyridine Derivatives

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Caption: Generalized inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

This inhibition of critical signaling pathways highlights the potential of **8-Bromo-5-methoxy-1,6-naphthyridine** and related compounds as scaffolds for the development of targeted cancer therapies.

## Conclusion

**8-Bromo-5-methoxy-1,6-naphthyridine** is a commercially available chemical building block with significant potential for research and drug discovery. Its core 1,6-naphthyridine structure is a key pharmacophore in the development of kinase inhibitors, particularly for oncology applications. While a detailed, step-by-step synthesis protocol is not widely published, established synthetic methodologies for this class of compounds provide a clear path for its laboratory preparation. Further investigation into the specific biological targets and mechanism of action of this particular molecule is warranted to fully elucidate its therapeutic potential.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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